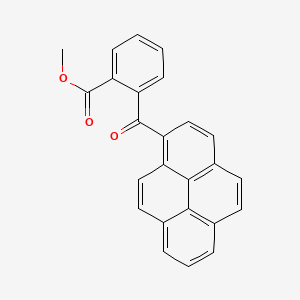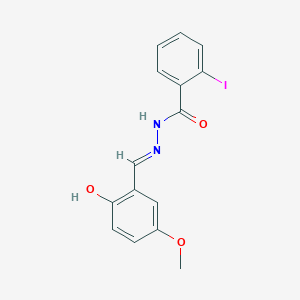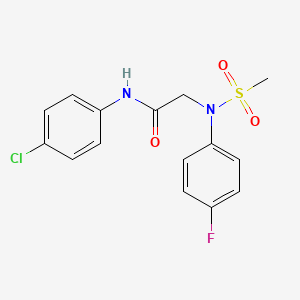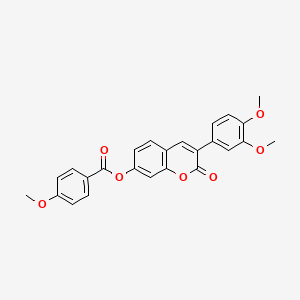![molecular formula C16H25NO5 B6120784 N-[2-(2,6-dimethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B6120784.png)
N-[2-(2,6-dimethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,6-dimethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate, also known as DMPEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. DMPEA belongs to the class of compounds known as phenethylamines, which are known to have various physiological effects on the body.
Wirkmechanismus
N-[2-(2,6-dimethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate is believed to exert its physiological effects by binding to various receptors in the body, including the serotonin and norepinephrine receptors. By binding to these receptors, this compound can modulate the levels of neurotransmitters in the brain, leading to its antidepressant effects. This compound is also believed to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to its antidepressant effects. This compound has also been shown to reduce the levels of pro-inflammatory cytokines in the body, leading to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2,6-dimethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate has several advantages for lab experiments, including its relatively low cost and easy synthesis method. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[2-(2,6-dimethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate. One area of research could focus on the potential therapeutic effects of this compound for various neurological and psychiatric disorders, such as depression and anxiety. Another area of research could focus on the potential anti-inflammatory effects of this compound for various inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, future research could focus on the potential toxicity of this compound and ways to mitigate this toxicity in order to expand its use in scientific research.
Synthesemethoden
N-[2-(2,6-dimethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate can be synthesized through a process known as reductive amination. This process involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. The resulting product is then reacted with methylamine and sodium cyanoborohydride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(2,6-dimethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate has been studied for its potential therapeutic effects in various scientific research studies. One study conducted on rats showed that this compound had an antidepressant effect, as it increased the levels of serotonin and norepinephrine in the brain. Another study conducted on mice showed that this compound had an anti-inflammatory effect, as it reduced the levels of pro-inflammatory cytokines in the body.
Eigenschaften
IUPAC Name |
N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.C2H2O4/c1-11-7-6-8-12(2)13(11)16-10-9-15-14(3,4)5;3-1(4)2(5)6/h6-8,15H,9-10H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWGAKFFUUARNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B6120706.png)
![(3-benzyl-1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol](/img/structure/B6120713.png)
![2,4-dibromo-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6120718.png)
![2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol](/img/structure/B6120732.png)
![3-methoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6120759.png)
![N-bicyclo[2.2.1]hept-2-yl-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide](/img/structure/B6120766.png)

![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide](/img/structure/B6120777.png)
![2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6120791.png)
![6-oxo-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6120793.png)

![2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6120814.png)
